molecular formula C7H15NO2 B1461504 Methyl 2-[(butan-2-yl)amino]acetate CAS No. 928405-88-3

Methyl 2-[(butan-2-yl)amino]acetate

Cat. No. B1461504
CAS RN: 928405-88-3
M. Wt: 145.2 g/mol
InChI Key: QEMXYWYERUMIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(butan-2-yl)amino]acetate” is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.20 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(butan-2-yl)amino]acetate” is represented by the InChI code: 1S/C7H15NO2/c1-4-6(2)8-5-7(9)10-3/h6,8H,4-5H2,1-3H3 . This indicates that the compound contains seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 2-[(butan-2-yl)amino]acetate” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

Research involving the synthesis and reactions of structurally related compounds provides insight into the potential chemical properties and applications of Methyl 2-[(butan-2-yl)amino]acetate. For instance, studies have explored the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with various amines, leading to the formation of target amides and esters resistant to aminolysis (Novakov et al., 2017). This type of reaction could indicate the reactivity of Methyl 2-[(butan-2-yl)amino]acetate in forming similar compounds with potential pharmaceutical applications.

Biological Activity

Research on derivatives of similar compounds has shown potential biological activities, which could suggest applications for Methyl 2-[(butan-2-yl)amino]acetate in bioactive molecule development. For example, studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have identified compounds with cytotoxic activities against cancer cell lines and antibacterial properties (Weerachai Phutdhawong et al., 2019). This highlights the potential for Methyl 2-[(butan-2-yl)amino]acetate derivatives in cancer research and antimicrobial studies.

Catalysis and Green Chemistry

The compound's potential role in catalysis and green chemistry can be inferred from research on similar molecules. For instance, studies have investigated the synthesis of renewable diesel using acetone and butanal derived from lignocellulose, demonstrating the utility of related compounds in biofuel production (Guangyi Li et al., 2013). Methyl 2-[(butan-2-yl)amino]acetate could potentially be involved in similar catalytic processes, contributing to sustainable energy solutions.

properties

IUPAC Name

methyl 2-(butan-2-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-6(2)8-5-7(9)10-3/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMXYWYERUMIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(butan-2-yl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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